

JNJ-65355394: A Potent and Selective Chemical Probe for O-GlcNAcase (OGA)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcase (OGA) is a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. This process, involving the attachment and removal of O-linked β -N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins, is crucial for regulating a multitude of cellular processes. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, making OGA a compelling therapeutic target. **JNJ-65355394** is a potent and selective chemical probe for OGA, providing a valuable tool for elucidating the biological functions of this enzyme and for validating it as a drug target. This technical guide provides a comprehensive overview of **JNJ-65355394**, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Data Presentation

The following tables summarize the key quantitative data for **JNJ-65355394** and its associated control compounds.

Table 1: In Vitro Potency and Selectivity of JNJ-65355394



Parameter	Value	Assay Type	Notes
OGA IC50	1.3 nM	Fluorescence-based enzymatic assay	Demonstrates high potency against the target enzyme.
Ki	0.035 nM	Time-dependent inhibition (t=15 min)	Indicates strong, time- dependent binding to OGA.
HEXA IC50	> 10 μM	Shows high selectivity over the related hexosaminidase A.	
Cellular OGA IC50	3.9 nM	Cell-based OGA assay	Confirms potent target engagement in a cellular context.

Table 2: Properties of JNJ-65355394 and Control Compounds

Compound	SMILES String	Molecular Formula	Molecular Weight (g/mol)	Role
JNJ-65355394	CC(Nc1ncc(CN2 CCCINVALID- LINKC2)s1)=O	C19H26N4OS	358.51	OGA Chemical Probe
JNJ-73924149	CC(Nc1nc(CN2C CCINVALID- LINK C2)cs1)=O	C19H26N4OS	358.51	Negative Control
TP-040	CC1CCN(CC1)c 1ccnc(NCc2cn(C)cn2)n1	C16H22N6	298.39	Orthogonal Probe

Experimental Protocols



The following are representative protocols for key experiments involving **JNJ-65355394**. These are generalized procedures and may require optimization for specific experimental conditions.

In Vitro OGA Inhibition Assay (Fluorescence-based)

This assay measures the ability of **JNJ-65355394** to inhibit the enzymatic activity of OGA using a fluorogenic substrate.

Materials:

- Recombinant human OGA enzyme
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% BSA, pH 7.4
- Fluorogenic Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
- JNJ-65355394 (and other test compounds) dissolved in DMSO
- Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
- 384-well black microplate
- Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

- Prepare serial dilutions of **JNJ-65355394** in Assay Buffer.
- Add 5 µL of the compound dilutions to the wells of the 384-well plate.
- Add 10 μ L of OGA enzyme solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 μ L of 4-MU-GlcNAc substrate (final concentration equal to the Km value).
- Incubate the reaction for 30 minutes at 37°C.
- Stop the reaction by adding 10 μL of Stop Solution.



- Measure the fluorescence intensity using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular OGA Target Engagement Assay (Western Blot)

This protocol assesses the ability of **JNJ-65355394** to increase the levels of O-GlcNAcylated proteins in cells, indicating target engagement.[1][2]

Materials:

- Human cell line (e.g., HEK293T, SH-SY5Y)
- Cell culture medium and supplements
- JNJ-65355394 and JNJ-73924149 (negative control) dissolved in DMSO
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Blocking Buffer (e.g., 5% non-fat milk in TBST)
- Primary Antibodies: Anti-O-GlcNAc (e.g., RL2 or CTD110.6), Anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:



- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat cells with varying concentrations of JNJ-65355394 or the negative control JNJ-73924149 for a specified time (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Prepare samples for SDS-PAGE by adding loading buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with Blocking Buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the fold-change in global O-GlcNAcylation.

In Vivo OGA Inhibition in Mice

This protocol describes the administration of **JNJ-65355394** to mice to assess its ability to increase O-GlcNAc levels in the brain.[3][4]

Materials:

- C57BL/6 mice
- JNJ-65355394 formulated for oral gavage (e.g., in 0.5% methylcellulose)
- Oral gavage needles



- Anesthesia (e.g., isoflurane)
- Dissection tools
- Homogenization buffer (e.g., RIPA buffer with inhibitors)
- Dounce homogenizer or mechanical homogenizer
- Materials for Western blot analysis (as described in Protocol 2)

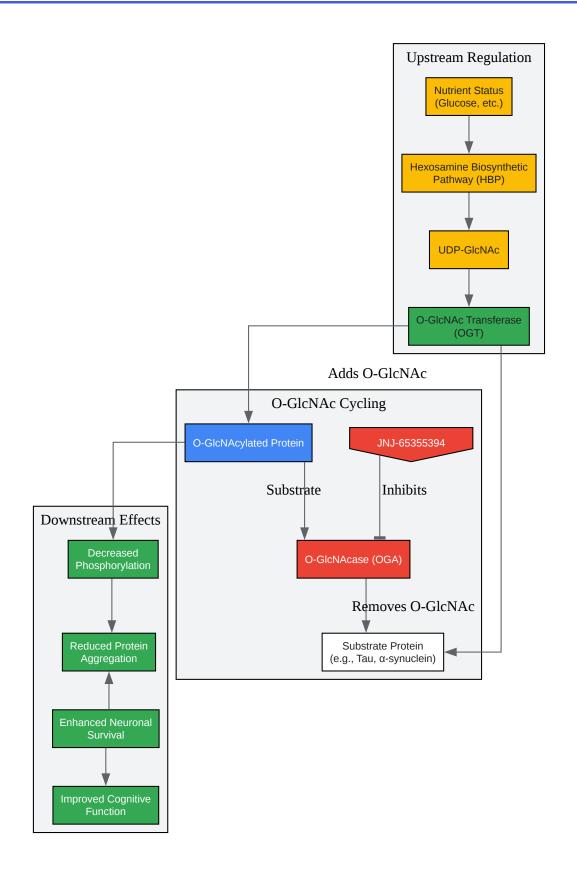
Procedure:

- Administer JNJ-65355394 to mice via oral gavage at a specified dose (e.g., 100 mg/kg).
- At a designated time point post-administration (e.g., 4 hours), euthanize the mice.
- Perfuse the mice with ice-cold PBS to remove blood from the brain.
- Dissect the brain and specific regions of interest (e.g., cortex, hippocampus).
- Homogenize the brain tissue in ice-cold homogenization buffer.
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).
- Determine the protein concentration of the brain lysates.
- Analyze the levels of O-GlcNAcylated proteins in the brain lysates by Western blot as described in Protocol 2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to **JNJ-65355394**.

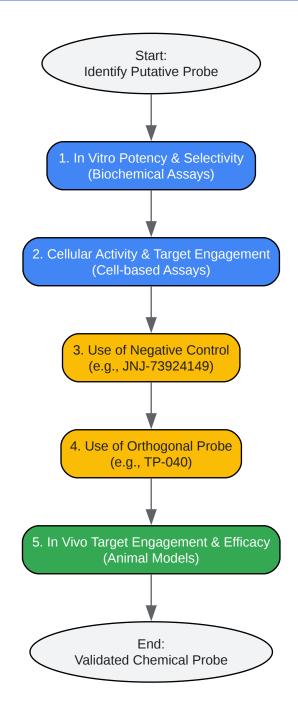




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Caption: OGA Signaling Pathway in Neurodegeneration.





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